molecular formula C16H14N2O4 B1677057 Nybomycin CAS No. 30408-30-1

Nybomycin

Cat. No.: B1677057
CAS No.: 30408-30-1
M. Wt: 298.29 g/mol
InChI Key: HKMUGCUFXWTNSP-UHFFFAOYSA-N
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Description

Historical Discovery and Early Research

Nybomycin was first isolated in 1955 from Streptomyces sp. A717, a soil-derived actinomycete, during a screen for antibacterial agents. Frieda Strelitz and colleagues characterized its antiphage and broad-spectrum antibacterial activity against Bacillus subtilis, Mycobacterium smegmatis, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.003 μg/ml. Early studies noted its insolubility in aqueous solutions and variable potency, which hindered clinical development.

A pivotal rediscovery occurred in 2012 when this compound demonstrated selective activity against fluoroquinolone-resistant (FQR) Staphylococcus aureus strains carrying mutations in DNA gyrase (e.g., S83L in GyrA). This "reverse antibiotic" property—killing resistant bacteria while sparing wild-type strains—revived interest in its mechanism and biosynthesis.

Key Milestones in this compound Research

Year Discovery Significance
1955 Initial isolation Identified antibacterial/antiphage activity
1961 Structural misassignment Proposed incorrect pyridoquinolone framework
1970 Revised structure Correct oxazoline-fused pyridoquinolone system
2012 Reverse antibiotic activity Activity against FQR pathogens demonstrated
2018 Biosynthetic gene cluster Heterologous expression in Streptomyces albus

Taxonomic Origin and Natural Producers

This compound is primarily synthesized by rare Streptomyces species with distinct ecological niches:

  • Terrestrial producers :

    • Streptomyces sp. A717 (Missouri soil)
    • Streptomyces violaceochromogenes (ant-associated)
  • Marine-derived producers :

    • Streptomyces albus subsp. chlorinus NRRL B-24108
    • Streptomyces albidoflavus 4N24 (heterologous host)

Strain NRRL B-24108 remains the most productive isolate, yielding 15 mg/L in optimized fermentations. Genome mining revealed a 35 kb biosynthetic gene cluster (nybA–nybZ) encoding novel oxidases, methyltransferases, and nonribosomal peptide synthetases.

Early Structural Characterization Efforts

Initial mischaracterization of this compound’s structure persisted for 15 years due to its complex polycyclic framework and limited solubility. Key breakthroughs included:

  • 1961 : Rinehart and Renfroe proposed a pyridoquinolone core based on degradation studies.
  • 1970 : Revised structure incorporating an oxazoline ring via X-ray crystallography.
  • 1973 : Total synthesis confirmed the fused 6-5-6 tricyclic system with C8 hydroxymethyl and N6/N11 methyl groups.

Structural Features Critical for Activity

Feature Role
Oxazoline ring Stabilizes interaction with mutant DNA gyrase
C8 hydroxymethyl Enhances solubility in acidic environments
N6/N11 methylation Prevents efflux in Gram-positive bacteria

Early biosynthetic studies using $$^{14}$$C-labeled precursors revealed a hybrid pathway combining shikimate-derived aromatics and polyketide extensions. This was later validated by heterologous expression of the nyb cluster, which showed dependency on erythrose-4-phosphate (shikimate pathway) and malonyl-CoA (polyketide synthase).

The structural complexity necessitated innovative analytical approaches, including:

  • NMR spectroscopy : Resolved diastereotopic protons in the oxazoline ring.
  • High-resolution MS : Confirmed molecular formula C$${16}$$H$${14}$$N$$2$$O$$4$$ (m/z 299.102).
  • X-ray crystallography : Finalized the absolute configuration of chiral centers.

Properties

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
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Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
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Preparation Methods

Initial Isolation and Structural Elucidation

Nybomycin was first isolated from Streptomyces species in 1955, but its structural complexity delayed full characterization until the 1960s. Early work by Rinehart and Forbis revealed a tetracyclic framework comprising a pyridone core fused to a 4-oxazoline ring, with angular methyl groups at positions 4 and 5. The first total synthesis of deoxythis compound (DNM), a this compound analogue, achieved a mere 0.84% overall yield via a 13-step sequence, underscoring the inefficiency of early methods.

Sequential Synthesis Challenges

The original synthetic route (Route 1) disregarded molecular symmetry, constructing the pyridone and oxazoline rings sequentially. Key steps included:

  • Diazotization of pyrazolo[3,4‐b]pyridine to form diazonium salts
  • Coupling with active methylene compounds (e.g., malononitrile)
  • Cyclization in acetic acid to form pyridopyrazolotriazines

This approach suffered from poor regioselectivity during cyclization and low yields in cross-coupling reactions, often below 15% per step.

Modern Synthetic Approaches

Symmetry-Driven Retrosynthesis

Post-2010 strategies exploited this compound’s C2 symmetry. Nussbaum’s 2011 route (Route 2) divided the molecule into two identical halves, enabling parallel synthesis of iodo-alkene and borylated core intermediates. Hergenrother’s 2021 refinement (Route 3) achieved an 11% overall yield for DNM through:

Key Innovations:

  • Suzuki-Miyaura coupling of cis-iodo-alkene (1 ) and borylated core (2 )
  • Buchwald-Hartwig amination for macrocycle formation
  • Trifluoroacetic acid-mediated global deprotection

Despite improvements, solubility issues persisted in late-stage intermediates, complicating purification.

Scalable Synthesis (2019)

A 2019 breakthrough addressed scalability via three critical modifications:

Step Traditional Method Improved Method Yield Increase
Suzuki Coupling Aryl boronic ester + iodo Iodo-alkene + borylated core 35% → 98%
Cyclization Low-dilution conditions High-dilution (0.01 M) 45% → 86%
Deprotection HBr reflux TFA/water precipitation 60% → 95%

This route reduced chromatography to three steps and enabled gram-scale DNM production, facilitating analogue synthesis.

Biosynthetic Pathways

Enzymatic Assembly in Embleya hyalina

The 2023 elucidation of this compound biosynthesis revealed a Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) cascade:

  • Prethis compound Methylation : N-Methyltransferase DnmS dimethylates prethis compound → NM D
  • Oxazoline Formation : Fe/αKGD DnmT catalyzes C–N cyclization → DNM
  • Hydroxylation : Fe/αKGD DnmU oxidizes C-12 → this compound

Notable Features:

  • DnmT exhibits bifunctionality, both forming and decomposing the oxazoline ring (kcat = 2.7 ± 0.1 s−1 for synthesis vs. 0.4 ± 0.02 s−1 for degradation)
  • Quantum mechanics calculations suggest a radical rebound mechanism for oxazoline formation

Analogue Synthesis and Structure-Activity Relationships

Ether and Amide Derivatives

Alkylation studies revealed unexpected chemoselectivity:

Starting Material Conditions Major Product Antibacterial Activity (MIC90, μg/mL)
21 (DNM acid) iodoethane/K2CO3 O-ethyl (22 ) 32 (MRSA)
27 (N-PMB) Xphos Pd G2 N-ethyl (28 ) 8 (VRE)

O-alkylation predominated over N-alkylation despite literature precedents, highlighting electronic effects of the pyridone system.

Solubility-Enhanced Analogues

Global ethylation of di-acid 16 produced N,N-diethyl amide 29 , improving aqueous solubility from <0.1 mg/mL (DNM) to 12.4 mg/mL while maintaining potency (MIC90 = 4 μg/mL against FQR S. aureus).

Comparative Analysis of Synthesis Methods

Parameter Historical (1965) Modern Synthetic (2021) Biosynthetic (2023)
Overall Yield 0.84% 11% N/A (fermentation)
Steps 13 7 6 (enzymatic)
Scalability Milligram Gram Multi-gram
Key Advantage First total synthesis High-yielding coupling Stereochemical control
Major Limitation Low efficiency Solubility issues Low titer (350 mg/1000 L)

Chemical Reactions Analysis

Nybomycin Interaction with Topoisomerases

This compound interacts with bacterial topoisomerases, enzymes essential for DNA replication and repair. This compound inhibits E. coli topoisomerases, including fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) enzymes . this compound impacts topoisomerase activity by:

  • This compound leads to an increase in nicked DNA even at low concentrations . At higher concentrations, it leads to the appearance of linear DNA and complete inhibition of relaxation .

  • This compound inhibits the decatenation activity of topo IV at higher concentrations. At lower concentrations, the enzyme decatenates circles of kDNA, resulting in open circular or relaxed DNA .

Antibacterial Activity and Resistance

This compound's antibacterial activity has been studied in the context of fluoroquinolone resistance. This compound was effective against E. coli strains with the S83L GyrA mutation, which confers resistance to fluoroquinolones .

Minimum Inhibitory Concentration (MIC) Values for this compound and Other Antibiotics

CompoundMIC (μg/ml) for indicated GyrA mutation
None
This compound (NYB)2.5
Ciprofloxacin (CIP)0.01
Levofloxacin (LVX)0.02
Erythromycin (ERY)4
Chloramphenicol (CHL)0.5
Ampicillin (AMP)2
  • MIC values for this compound were not in agreement with the concept of a reverse antibiotic. While ciprofloxacin was much less active against resistant S83L and D87Y mutants, no increase in this compound activity was observed for the S83L mutant .

  • This compound had slightly lower potency against cells with the D87Y GyrA variant .

Role of DnmT Enzyme

The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT is shown to display unexpected functions to also catalyze the decomposition of the 4-oxazoline ring and the N-demethylation, thereby converting deoxythis compound back to prethis compound, to putatively serve as a manner to control the intracellular yield of deoxythis compound .

Mechanism of Action

Nybomycin exerts its effects by targeting bacterial DNA gyrase, an enzyme essential for DNA replication. It specifically inhibits the mutated form of DNA gyrase found in quinolone-resistant bacteria, thereby restoring their susceptibility to quinolone antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Streptonigrin

Feature Nybomycin Streptonigrin
Core Structure Pyridoquinolinedione Aminoquinoline-5,8-dione
Biosynthetic Pathway DAHP synthase, IPNS-mediated Similar shikimate/acetoacetate
Bioactivity Targets mutant DNA gyrase DNA intercalation, topoisomerase inhibition
Cytotoxicity Moderate (EC₅₀: 1–15 μM) High (nanomolar potency)
Gene Cluster Homology 9/33 genes shared Distinct regulatory elements

Streptonigrin’s broader cytotoxicity and DNA intercalation contrast with this compound’s mutant-specific gyrase inhibition .

Deoxynyboquinone

Feature This compound Deoxynyboquinone
Structure Oxazoline ring, C-4 substituent Quinone core, lacks oxazoline
Cytotoxicity EC₅₀: 15.17 μM (A549) EC₅₀: 0.15–0.25 μM (A549/PC3)
Mechanism ROS generation, NQO1 activation Direct topoisomerase inhibition
Antibacterial Activity Gram-positive selective Broad-spectrum

Deoxynyboquinone exhibits 60-fold greater cytotoxicity than this compound D, likely due to enhanced redox cycling .

Rubromycins (β, γ)

Feature This compound Rubromycins
Structure Pyridoquinolinedione Aryl polyketide-tetramic acid
Bioactivity Antibacterial, reverse antibiotic Antifungal, telomerase inhibition
Cytotoxicity Moderate Low (EC₅₀ > 50 μM)
Applications Resensitizing quinolones Antifungal agents, regeneration studies

Rubromycins lack this compound’s gyrase specificity but show antifungal potency (MIC: 2–4 μg/mL) and inhibit axolotl tail regeneration .

Table 1: Comparative Bioactivity of Nybomycins and Analogues

Compound Cytotoxicity (EC₅₀, μM) Antibacterial (MIC, μg/mL) Antifungal (MIC, μg/mL)
This compound >50 2–8 (Gram+) >64
This compound B 28.3 (A549) 16 (S. aureus) >64
This compound D 1.14–15.17 (A549/PC3) 4–8 (Gram+) >64
Deoxynyboquinone 0.15–0.25 (A549/PC3) 1–2 (Gram-) 32
γ-Rubromycin >50 4 (B. subtilis) 2 (C. albicans)

Key Findings:

  • This compound D shows dual activity: cytotoxicity (EC₅₀: 1.14 μM for PC3) and anti-Gram(+) potency (MIC: 4 μg/mL) .
  • Deoxynyboquinone is potent against multidrug-resistant E. coli (MIC: 1 μg/mL) .
  • Rubromycins inhibit fungal pathogens (e.g., Candida albicans) but lack mammalian cytotoxicity .

Mechanisms of Action and Resistance

  • This compound: Binds mutant GyrA (Ser84Leu), inducing DNA breaks. Resistance arises via reversion to Ser84, restoring quinolone sensitivity .
  • Deoxynyboquinone: Generates ROS via NQO1, bypassing gyrase targeting .
  • Rubromycins : Inhibit telomerase and fungal ergosterol biosynthesis .

Biological Activity

Nybomycin is a naturally occurring antibiotic produced by certain strains of Streptomyces, particularly isolated from the carpenter ant Camponotus vagus. It has garnered significant attention due to its unique biological activities, particularly against antibiotic-resistant bacteria and its potential applications in treating various infections.

This compound operates primarily by inhibiting topoisomerases, which are essential enzymes involved in DNA replication and transcription. Specifically, it targets the following:

  • E. coli Topoisomerase IV : this compound effectively inhibits this enzyme, which is crucial for bacterial DNA replication.
  • Human Topoisomerase IIα : This inhibition may explain the cytotoxic effects observed in various human cancer and normal cell lines .

Comparative Efficacy Against Resistant Strains

This compound has been classified as a "reverse antibiotic," showing effectiveness against fluoroquinolone-resistant strains of Staphylococcus aureus and E. coli. Unlike traditional antibiotics, which often lose efficacy against resistant strains, this compound maintains its activity even when faced with mutations such as S83L or D87Y in gyrase .

Minimum Inhibitory Concentration (MIC) Values

A study measuring the MIC values of this compound against various bacterial strains revealed:

Bacterial StrainMIC (µg/mL)
Wild-type E. coli2
S83L mutant E. coli2
D87Y mutant E. coli4
S. aureus (resistant)8

These results indicate that this compound retains substantial activity against resistant mutants, demonstrating its potential as a therapeutic agent .

Case Studies

  • Infections Caused by Mycobacterium tuberculosis : this compound has shown promising results against dormant forms of M. tuberculosis, suggesting it could be beneficial in treating latent tuberculosis infections .
  • Community-Acquired Meningitis : In a cohort study examining beta-hemolytic streptococci, this compound's activity was noted against strains involved in meningitis cases, highlighting its broad-spectrum capabilities .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its chemical structure can enhance its antibacterial properties. For instance, synthetic analogues have been developed to improve selectivity and potency against resistant bacteria while minimizing toxicity to human cells .

Q & A

Q. What analytical techniques are essential for determining the structural differences among nybomycin derivatives (e.g., this compound B, C, D)?

this compound derivatives are characterized using a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and UV spectroscopy. For example, this compound B (C₁₆H₁₂N₂O₅) and this compound D (C₁₆H₁₆N₂O₃) exhibit distinct UV absorption maxima (273–379 nm vs. 290–376 nm) and molecular ion peaks ([M + H]⁺ at 313.0 vs. 285.1) . NMR analysis, including ¹H, ¹³C, and HSQC, resolves structural variations at key positions like C-4 and N-9, where methyl or hydroxyl substitutions differentiate derivatives .

Q. How are this compound compounds isolated and purified from microbial sources?

Large-scale fermentation (e.g., 10 L cultures of Streptomyces sp. AD-3-6) followed by solvent extraction and iterative chromatography (silica gel, Sephadex LH-20, and C18 HPLC) yields purified nybomycins. Yields vary significantly; for instance, this compound D is isolated at 0.3 mg/L, while this compound B is obtained at 1.5 mg/L . DMSO is typically used as a solvent control in bioactivity assays .

Q. What standardized assays evaluate this compound’s antimicrobial and cytotoxic activities?

  • Antimicrobial activity : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using agar diffusion or microdilution assays. This compound D shows moderate activity against S. aureus (MIC ~8 µg/mL) but weak efficacy against Gram-negative strains .
  • Cytotoxicity : Assessed via MTT assays on cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer). Deoxynyboquinone (a this compound-related metabolite) exhibits potent cytotoxicity (IC₅₀ ~2 µM) by inhibiting 4E-BP1 phosphorylation, a marker of cap-dependent translation .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound derivatives (e.g., cytotoxicity vs. antimicrobial potency) be reconciled?

Structural modifications critically influence bioactivity. For example, this compound D’s C-4 hydroxyl group enhances cancer cell cytotoxicity (IC₅₀ ~10 µM) but reduces antimicrobial efficacy, whereas rubromycins (e.g., γ-rubromycin) lack cytotoxicity but show strong antifungal activity due to their polyketide backbone . Mechanistic studies (e.g., Western blotting for 4E-BP1 phosphorylation) clarify pathway-specific effects, while comparative genomics identifies biosynthetic gene clusters responsible for functional divergence .

Q. What experimental strategies validate this compound’s proposed mechanism against fluoroquinolone-resistant bacteria?

this compound acts as a "reverse antibiotic" by targeting both wild-type and fluoroquinolone-resistant DNA gyrase (topoisomerase II) in Gram-negative bacteria. In vitro assays using E. coli strains with gyrA mutations (e.g., S83L, D87N) confirm this compound’s inhibition of DNA supercoiling at IC₅₀ values comparable to ciprofloxacin (~1–5 µM). Crystallography or molecular docking further elucidates binding interactions with the ATPase domain of gyrase .

Q. How can heterologous expression of this compound biosynthetic gene clusters address yield limitations in natural isolates?

The 36-kb this compound gene cluster (e.g., nybA, nybR) from Streptomyces albus subsp. chlorinus is cloned into BAC vectors (e.g., 4M14, 6M11) and expressed in heterologous hosts like S. lividans. Comparative metabolomics (LC-MS/MS) confirms this compound production, while gene knockout studies (e.g., nybL) identify rate-limiting steps in biosynthesis. Yield improvements (e.g., 2.5 mg/L for this compound vs. 0.3 mg/L for this compound D) are achieved via promoter engineering .

Q. What methodologies resolve discrepancies in proposed this compound biosynthetic pathways?

Isotopic labeling (¹³C-acetate or ¹⁵N-ammonium) traces precursor incorporation into the aminoanthranilic acid core. Comparative analysis of new metabolites (e.g., this compound B–D) revises earlier pathways; for instance, the discovery of deoxynyboquinone (5) suggests a bifurcated pathway where methylation and oxidation compete at C-4 . CRISPR-Cas9-mediated gene editing in Streptomyces sp. AD-3-6 validates enzymatic roles (e.g., methyltransferases in C-4 modification) .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound’s dual antiviral and anticancer activities?

Use orthogonal assays to differentiate mechanisms:

  • Antiviral : Plaque reduction assays (e.g., influenza A/H1N1) with this compound doses ranging 0.1–100 µM.
  • Anticancer : Clonogenic survival assays (e.g., HCT116 colon cancer) paired with ROS detection probes (e.g., DCFH-DA) to link cytotoxicity to oxidative stress . Include controls for off-target effects (e.g., siRNA knockdown of 4E-BP1) .

Q. What statistical approaches address variability in this compound bioactivity data across independent studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values from multiple studies, adjusting for heterogeneity via random-effects models. Sensitivity analyses exclude outliers (e.g., unusually high MICs due to solvent/DMSO interference). For in vivo studies (e.g., axolotl tail regeneration), linear mixed models account for individual variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nybomycin
Reactant of Route 2
Nybomycin

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